molecular formula C18H11Cl2FN6O B2820681 3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890940-52-0

3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2820681
CAS No.: 890940-52-0
M. Wt: 417.23
InChI Key: NGHLYFHIKYKKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzohydrazide moiety substituted with 3,4-dichloro groups and a 4-fluorophenyl substituent on the pyrazole ring. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds with broad pharmacological relevance, including antitumor, antiviral, and kinase-inhibitory activities . The dichloro and fluoro substituents in this compound likely enhance lipophilicity and target binding, while the hydrazide group may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

3,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN6O/c19-14-6-1-10(7-15(14)20)18(28)26-25-16-13-8-24-27(17(13)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHLYFHIKYKKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the Benzohydrazide Moiety: This step involves the condensation of the pyrazolo[3,4-d]pyrimidine derivative with a benzohydrazide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide. Specifically:

  • VEGFR Inhibition : Research indicates that this compound acts as an inhibitor of VEGFR-2, a key player in tumor angiogenesis. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including lung, breast, colon, and prostate cancers. For instance, derivatives of similar structures exhibited IC50_{50} values as low as 0.33 μM against prostate cancer cell lines (PC-3) .

Selectivity and Mechanism of Action

The selectivity of this compound has been assessed through docking studies. These studies revealed that the compound forms hydrogen bonds with specific amino acids in the active site of VEGFR-2, enhancing its inhibitory effects .

Study 1: Antiproliferative Assays

In a comparative study involving new pyrazole derivatives, this compound showed promising results against human cancer cell lines. The study utilized doxorubicin as a control and demonstrated that the compound's efficacy was comparable or superior in certain contexts .

Study 2: Pharmacokinetic Profiles

Another investigation focused on the pharmacokinetics of related compounds. It was found that modifications to the hydrazide structure could enhance oral bioavailability while maintaining therapeutic efficacy. This aspect is crucial for the development of viable cancer therapies .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Details
Anticancer ActivityEffective against multiple cancer cell lines (IC50_{50} values ranging from 0.33 μM to higher).
VEGFR InhibitionDemonstrated selective inhibition through hydrogen bonding interactions with VEGFR-2.
PharmacokineticsModifications can improve oral bioavailability and therapeutic profiles.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites, potentially inhibiting kinase activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Hydrazide Derivatives

Hydrazide-linked pyrazolo[3,4-d]pyrimidines are rare. Key analogs include:

Compound Name Substituents (Pyrazole Ring) Benzohydrazide Substituents Melting Point (°C) Key Features Reference
Target Compound 4-Fluorophenyl 3,4-Dichloro Not reported Enhanced lipophilicity from Cl/F; potential kinase inhibition
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 1-Methyl 4-Hydroxy Not reported Hydroxy group improves solubility; reduced steric hindrance
N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl 4-Methoxy Not reported Methoxy enhances electron density; chloro/methyl may increase metabolic stability

Key Observations :

  • The 3,4-dichloro substitution in the target compound may improve target affinity compared to 4-methoxy or 4-hydroxy analogs due to stronger electron-withdrawing effects .
  • 4-Fluorophenyl on the pyrazole ring could offer better pharmacokinetics than 3-chloro-4-methylphenyl () by balancing lipophilicity and polarity .

Urea-Linked Pyrazolo[3,4-d]Pyrimidines

Urea derivatives are more common, with distinct substituent effects:

Compound (from ) Aryl Substituents (Urea Moiety) Yield (%) Melting Point (°C) Activity Notes
1n 2-Fluoro-5-(trifluoromethyl)phenyl 78.6 178.4–179.0 High potency as pan-RAF inhibitors
1o 3-(Methylthio)phenyl 99.6 227.3–228.4 Improved solubility from thioether
1p 3-Cyanophenyl 86.7 235.2–237.4 Electron-withdrawing cyano enhances binding

Comparison with Target Compound :

  • Urea derivatives (e.g., 1n–1p ) generally exhibit higher melting points (>170°C) due to strong intermolecular hydrogen bonding, whereas hydrazide analogs may have lower thermal stability .

Halogen-Substituted Derivatives

Halogenation impacts both physicochemical properties and bioactivity:

Compound (Source) Substituents Key Features
Target Compound 3,4-Dichloro (benzohydrazide), 4-Fluorophenyl (pyrazole) Synergistic electron-withdrawing effects; likely enhanced DNA intercalation or kinase inhibition
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () 4-Cl, 6-(CH2Cl) Intermediate for antitumor agents; chloro groups facilitate nucleophilic substitution
1-(4-Fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine () 4-Fluoro-2-hydroxyphenyl Hydroxy group increases solubility; fluorophenyl maintains lipophilicity

Structural Insights :

  • Dichloro substitution (target) vs. monochloro (): Increased steric bulk and electron withdrawal may improve target affinity but reduce solubility.
  • 4-Fluorophenyl in the target vs. 4-fluoro-2-hydroxyphenyl (): The absence of a hydroxyl group in the target may limit hydrogen bonding but improve membrane permeability .

Piperazine and Sulfide-Linked Analogs

Compound (Source) Linkage/Substituents Notable Properties
4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine () Piperazine-dichlorobenzyl Enhanced solubility from piperazine; dichlorobenzyl may boost CNS penetration
Butyl 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide () Butyl sulfide Sulfide linkage increases flexibility; lower polarity compared to hydrazide

Comparison :

  • Piperazine derivatives () demonstrate how nitrogen-rich linkers can modulate pharmacokinetics, contrasting with the rigid hydrazide in the target .

Biological Activity

3,4-Dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C18H11Cl2FN6O
  • Molecular Weight : 417.2 g/mol
  • CAS Number : 890940-52-0

Anticancer Activity

Research has shown that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. A study highlighted that a related compound with a similar structure demonstrated high inhibitory activity against various tumor cell lines. For instance:

  • IC50 Values :
    • A549 (lung cancer): 2.24 µM
    • MCF-7 (breast cancer): 1.74 µM
    • HepG2 (hepatoma): Not specified but noted for activity.

These values indicate that the compound is more effective than doxorubicin in certain cases, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Control (Doxorubicin)
A5492.249.20
MCF-71.74Not specified
HepG2Not specifiedNot specified

The mechanism of action for this compound involves several pathways:

  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound can significantly induce apoptosis in A549 cells at low micromolar concentrations.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for targeted cancer therapies .
  • Cell Cycle Arrest : Preliminary data suggest that it might interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.

Structure-Activity Relationship (SAR)

The structural components of the compound are crucial for its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine core is essential for its anticancer properties. Variations in substitution patterns have been shown to affect potency significantly:

  • Analog Studies : Substituting different groups on the pyrazolo scaffold alters the IC50 values considerably. For example, changing the fluorophenyl group decreases the anti-proliferative activity .

Table 2: Structure-Activity Relationship Insights

Compound VariantKey SubstituentIC50 Change
Parent Compound4-FluorophenylBaseline
Analog A2-MethylphenylIncreased IC50
Analog BNo substituentDecreased potency

Case Studies

Several case studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced lung cancer.
  • Breast Cancer Research : In vitro studies indicated that compounds similar to this compound could effectively target resistant breast cancer cells.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-fluorophenylhydrazine. Subsequent coupling with 3,4-dichlorobenzohydrazide is performed under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine. Yield optimization depends on solvent choice (e.g., ethanol for solubility), temperature control (80–120°C), and purification via recrystallization or column chromatography .

Q. What characterization techniques are essential for confirming the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons and substituent positions. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy verifies functional groups (e.g., hydrazide N–H stretches at ~3300 cm⁻¹). High-resolution X-ray crystallography resolves stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core .

Q. How do researchers evaluate the compound’s biological activity in initial screening?

In vitro assays assess enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based activity assays. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices against healthy cells (e.g., HEK293) are calculated to prioritize further studies .

Advanced Research Questions

Q. What strategies optimize catalytic conditions in multi-step synthesis?

Transition-metal catalysts (e.g., Pd/C for cross-coupling) improve regioselectivity in pyrazolo[3,4-d]pyrimidine formation. Continuous-flow reactors enhance reproducibility by maintaining precise temperature (±2°C) and residence time. Solvent screening (e.g., THF vs. acetonitrile) and microwave-assisted synthesis reduce reaction times from hours to minutes .

Q. How can contradictions in spectral data during structural elucidation be resolved?

Conflicting NMR signals (e.g., overlapping aromatic protons) are addressed via 2D techniques (COSY, HSQC) to assign coupling patterns. X-ray crystallography provides definitive bond-length validation. Computational models (DFT calculations) predict chemical shifts and compare them with experimental data .

Q. What are the implications of substituent variations on biological activity?

Comparative studies of analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) reveal that electron-withdrawing groups enhance target binding (e.g., ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol). Bioisosteric replacements (e.g., –CF₃ for –Cl) improve metabolic stability but may reduce solubility .

Q. How to design experiments to investigate the compound’s mechanism of action?

Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) with purified enzymes. Molecular docking (AutoDock Vina) identifies putative binding pockets, validated via site-directed mutagenesis (e.g., Ala-scanning of catalytic residues). Transcriptomic profiling (RNA-seq) links target inhibition to downstream pathway modulation .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Scaling from milligram to gram quantities often reduces yield due to inefficient heat transfer. Solvent-free mechanochemical synthesis or microwave reactors improve consistency. Final purification via preparative HPLC (C18 columns, acetonitrile/water gradient) ensures >95% purity for in vivo studies .

Q. How to analyze conflicting data from biological assays (e.g., cytotoxicity vs. enzyme inhibition)?

Orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) distinguish off-target effects. Statistical tools (e.g., Grubbs’ test) identify outliers in dose-response data. Meta-analysis of replicate experiments (n ≥ 3) clarifies reproducibility .

Q. What advanced computational methods predict the compound’s interactions with biological targets?

Molecular dynamics simulations (AMBER or GROMACS) model binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculates relative binding affinities of analogs. Machine learning (e.g., random forest models) prioritizes compounds with optimal ADMET profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.